2-Propanol, 1,3-bis(o-methoxyphenoxy)-

Description

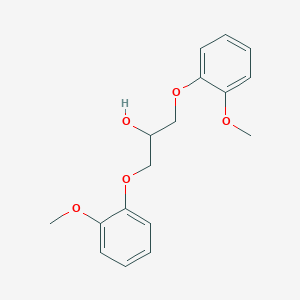

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-methoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-19-14-7-3-5-9-16(14)21-11-13(18)12-22-17-10-6-4-8-15(17)20-2/h3-10,13,18H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNCGCIXFDVLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(COC2=CC=CC=C2OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168688 | |

| Record name | 2-Propanol, 1,3-bis(o-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16929-60-5 | |

| Record name | 1,3-Bis(2-methoxyphenoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16929-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(2-methoxyphenoxy)-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016929605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC142122 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,3-bis(o-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2-methoxyphenoxy)-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(2-METHOXYPHENOXY)-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W2WA37VTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis of 1,3-bis(2-methoxyphenoxy)-2-propanol: A Technical Guide

Executive Summary

1,3-bis(2-methoxyphenoxy)-2-propanol (CAS: 16929-60-5), widely recognized as Guaifenesin Impurity D (EP/USP standards), is a critical reference standard in the quality control of mucolytic agents. While typically minimized in industrial Guaifenesin production, its targeted synthesis requires a specific stoichiometric inversion of the standard API workflow.

This guide details the intentional synthesis of this symmetric bis-ether. Unlike the mono-ether synthesis of Guaifenesin—which relies on an excess of epichlorohydrin to prevent dimerization—this protocol utilizes a nucleophilic double-displacement strategy using a 2:1 stoichiometric excess of guaiacol (2-methoxyphenol) to epichlorohydrin under basic catalysis.

Retrosynthetic Analysis & Mechanism

To design a robust synthesis, we must visualize the disconnection of the ether linkages. The molecule consists of a central 2-propanol backbone flanked by two guaiacol moieties.

Mechanistic Pathway

The formation proceeds via a two-step nucleophilic substitution sequence (SN2).

-

Activation: Deprotonation of guaiacol by a base (NaOH) forms the phenoxide nucleophile.

-

First Addition: The phenoxide attacks the epoxide ring of epichlorohydrin (or displaces the chloride), forming the intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane (Guaifenesin epoxide).

-

Second Addition: A second equivalent of phenoxide attacks the newly formed (or remaining) electrophilic site on the intermediate to yield the symmetric bis-ether.

Figure 1: Mechanistic pathway for the formation of the bis-ether via sequential nucleophilic attacks.

Experimental Protocol

This protocol is optimized for high yield of the bis-ether, minimizing the formation of the mono-ether (Guaifenesin).

Reagents and Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |

| Guaiacol (2-Methoxyphenol) | 124.14 | 2.2 | Nucleophile (Excess) |

| Epichlorohydrin | 92.52 | 1.0 | Electrophile (Limiting Reagent) |

| Sodium Hydroxide (NaOH) | 40.00 | 2.2 | Base Catalyst |

| Ethanol (95%) | - | Solvent | Reaction Medium |

| Water | - | Solvent | Co-solvent |

Step-by-Step Procedure

Phase 1: Preparation of Phenoxide Solution

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a thermometer.

-

Dissolution: Add NaOH (2.2 equiv) to Water (50 mL) . Stir until dissolved.

-

Phenoxide Formation: Add Ethanol (100 mL) to the aqueous base, followed by Guaiacol (2.2 equiv) . The solution will darken slightly as the phenoxide forms.

-

Heating: Heat the mixture to 60°C to ensure complete solubility and deprotonation.

Phase 2: Coupling Reaction

-

Addition: Charge the addition funnel with Epichlorohydrin (1.0 equiv) .

-

Controlled Feed: Add the Epichlorohydrin dropwise to the stirring phenoxide solution over 30–45 minutes .

-

Critical: Maintain temperature between 60–70°C . Rapid addition can cause an exotherm that favors polymerization or side reactions.

-

-

Reflux: Once addition is complete, raise the temperature to Reflux (~80–85°C) .

-

Monitoring: Stir at reflux for 4–6 hours . Monitor reaction progress via TLC (Solvent: Ethyl Acetate/Hexane 1:1) or HPLC.[6][7] The starting Guaiacol spot will remain (due to excess), but the Epichlorohydrin and intermediate epoxide spots should disappear.

Phase 3: Work-up and Isolation

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Precipitation: The target bis-ether is significantly less soluble in water than the starting materials. Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring.

-

Crystallization: The product should precipitate as an off-white solid. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal. Stir for 1 hour.

-

Filtration: Filter the solid under vacuum using a Buchner funnel. Wash the filter cake with Cold Water (3 x 50 mL) to remove excess NaOH and unreacted Guaiacol.

Phase 4: Purification

-

Recrystallization: Transfer the crude solid to a flask. Recrystallize from Hot Ethanol or Isopropanol .

-

Dissolve in minimum hot solvent.

-

Cool slowly to room temperature, then to 4°C.

-

-

Drying: Dry the purified crystals in a vacuum oven at 45°C for 12 hours.

Characterization & Quality Control

To validate the synthesis as a reference standard, the following analytical data must be confirmed.

Physical Properties[8]

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 73–75°C (Lit. 73–74.2°C). A sharp melting point indicates high purity.

Spectroscopic Data[8][9]

-

1H NMR (CDCl3, 400 MHz):

-

The molecule is symmetric.

-

δ 6.8–7.0 (m, 8H): Aromatic protons (Guaiacol rings).

-

δ 4.3–4.4 (m, 1H): Methine proton (-CH-OH) on the central bridge.

-

δ 4.1–4.2 (d, 4H): Methylene protons (-CH2-O-Ar).

-

δ 3.85 (s, 6H): Methoxy groups (-OCH3).

-

δ ~2.8 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D2O.

-

-

Mass Spectrometry (ESI/LC-MS):

Impurity Profile (HPLC)

When used as a standard for Guaifenesin (API), this compound appears at a relative retention time (RRT) significantly longer than Guaifenesin due to its increased lipophilicity (two aromatic rings vs. one).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oil Formation | Incomplete crystallization or excess solvent. | Use a seed crystal. Ensure the water-to-ethanol ratio in the workup is high enough to force precipitation (at least 3:1 water:ethanol). |

| Presence of Mono-ether (Guaifenesin) | Insufficient Guaiacol or insufficient reaction time. | Ensure strictly >2.0 equivalents of Guaiacol. Verify reflux time is adequate to drive the second substitution. |

| Colored Product (Pink/Brown) | Oxidation of Guaiacol (formation of quinones).[10][11] | Conduct reaction under Nitrogen or Argon atmosphere. Ensure NaOH is not in vast excess (keep close to 2.2 eq). |

Safety Considerations

-

Epichlorohydrin: Highly toxic, potential carcinogen, and skin sensitizer. Handle only in a fume hood with appropriate gloves (Nitrile/Silver Shield).

-

Guaiacol: Irritant. Combustible.

-

NaOH: Corrosive. Causes severe burns.

References

-

European Pharmacopoeia (Ph. Eur.) . Guaifenesin Monograph: Impurity D. Council of Europe.

-

PubChem . 1,3-Bis(2-methoxyphenoxy)-2-propanol (Compound Summary). National Library of Medicine. [Link]

-

Ren, S., et al. (2020). Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. Journal of Applied Pharmaceutical Science. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. echemi.com [echemi.com]

- 4. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. An Improved Process For The Preparation Of Guaifenesin With A [quickcompany.in]

- 7. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 1,3-Bis(2-methoxyphenoxy)-2-propanol | C17H20O5 | CID 97669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Spectro-electrochemistry of guaiacol oxidation: tracking intermediates in a membrane-separated cell with in situ attenuated total reflectance-infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidation of guaiacol by myeloperoxidase: a two-electron-oxidized guaiacol transient species as a mediator of NADPH oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Propanol, 1,3-bis(o-methoxyphenoxy)-: A Glycerol Derivative of Pharmaceutical Significance

Introduction: Defining a Molecule of Interest at the Intersection of Synthesis and Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, the molecules that command our attention are not always the final active pharmaceutical ingredients (APIs). Often, the impurities, byproducts, and related compounds that arise during synthesis hold equal, if not greater, significance for ensuring the safety and efficacy of a drug product. This guide provides a detailed technical overview of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- (IUPAC Name: 1,3-Bis(2-methoxyphenoxy)propan-2-ol ), a key glycerol derivative that is recognized as a process-related impurity in the production of widely used pharmaceuticals, including the expectorant Guaifenesin and the beta-blocker Atenolol.[1][2][3]

This compound, identified by the CAS Number 16929-60-5 , serves as a critical case study in the principles of process chemistry, impurity profiling, and the analytical rigor required in modern drug development.[1][2][4][5] Its structural relationship to glycerol, a fundamental biological building block, underscores the intricate pathways of chemical synthesis that can lead to a diverse array of molecular entities. For researchers and drug development professionals, a thorough understanding of this molecule is not merely an academic exercise; it is a necessity for robust process control, analytical method development, and regulatory compliance.

This guide will delve into the synthesis of this glycerol derivative, its physicochemical properties, the analytical methodologies for its characterization, and its inferred pharmacological and toxicological significance based on its structural relationship to well-known therapeutic agents.

Physicochemical Properties

A comprehensive understanding of a molecule's physical and chemical properties is foundational to its synthesis, isolation, and analytical characterization. The key properties of 1,3-Bis(2-methoxyphenoxy)propan-2-ol are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1,3-Bis(2-methoxyphenoxy)propan-2-ol | [3] |

| Synonyms | Guaifenesin Impurity D, NSC-142122 | [2][3] |

| CAS Number | 16929-60-5 | [2][4][5] |

| Molecular Formula | C₁₇H₂₀O₅ | [2][3][5] |

| Molecular Weight | 304.34 g/mol | [2][3][5] |

| Appearance | Inferred to be a solid or viscous oil | - |

| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and DMF | [6] (inferred from Guaifenesin) |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Rotatable Bond Count | 8 | [5] |

Synthesis as a Glycerol Derivative: A Mechanistic Perspective

The classification of 1,3-Bis(2-methoxyphenoxy)propan-2-ol as a glycerol derivative is rooted in its synthetic pathway, which logically commences from a glycerol-derived three-carbon backbone. Glycerol itself, or its more reactive derivatives like epichlorohydrin (1-chloro-2,3-epoxypropane) or 1,3-dichloro-2-propanol, serve as the electrophilic core for the construction of this molecule.[6] The synthesis of related glycerol ethers, such as Guaifenesin, often employs the reaction of a phenoxide with a glycerol-derived electrophile.[7][8]

A plausible and efficient laboratory-scale synthesis of 1,3-Bis(2-methoxyphenoxy)propan-2-ol involves a Williamson ether synthesis. This approach leverages the nucleophilicity of the guaiacolate anion (the conjugate base of guaiacol or 2-methoxyphenol) and a di-electrophilic three-carbon synthon derived from glycerol.

Caption: Synthetic workflow for 1,3-Bis(2-methoxyphenoxy)propan-2-ol.

Detailed Experimental Protocol (Proposed)

-

Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2.2 equivalents of guaiacol to anhydrous dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add 2.2 equivalents of a strong base, such as sodium hydride (NaH), portion-wise. The addition of the base deprotonates the phenolic hydroxyl group of guaiacol to form the sodium guaiacolate nucleophile. The causality here is the need for a non-aqueous system and a strong, non-nucleophilic base to drive the formation of the phenoxide without competing side reactions.

-

Electrophilic Addition: While maintaining the temperature at 0 °C, add 1.0 equivalent of 1,3-dichloro-2-propanol dropwise via a syringe. The choice of this glycerol derivative provides the three-carbon backbone with leaving groups at the 1 and 3 positions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The elevated temperature is necessary to overcome the activation energy for the two sequential S_N2 reactions.

-

Work-up: Upon completion, cool the reaction mixture and quench it by carefully adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. The aqueous wash removes the inorganic salts and any remaining DMF.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1,3-Bis(2-methoxyphenoxy)propan-2-ol. The self-validating nature of this protocol lies in the clear separation of starting materials, mono-substituted intermediate, and the final di-substituted product by chromatography, as confirmed by TLC.

Analytical Characterization: A Blueprint for Identification

As a known pharmaceutical impurity, the unambiguous identification and quantification of 1,3-Bis(2-methoxyphenoxy)propan-2-ol are paramount. A combination of spectroscopic techniques provides a comprehensive structural fingerprint of the molecule. While publicly available spectra are scarce, the expected data can be reliably predicted from its structure. Pharmaceutical impurity standards for this compound are available, and they are typically supplied with a full certificate of analysis including NMR, MS, and IR data.[9]

Caption: Analytical workflow for the identification of Guaifenesin Impurity D.

Expected Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:

-

Aromatic Protons: A multiplet in the range of 6.8-7.2 ppm, integrating to 8 protons, corresponding to the two substituted benzene rings.

-

Methoxy Protons: A sharp singlet around 3.8 ppm, integrating to 6 protons, from the two -OCH₃ groups.

-

Propanol Backbone Protons:

-

A multiplet for the CH-OH proton around 4.0-4.2 ppm.

-

Doublets of doublets for the four CH₂ protons adjacent to the ether linkages, likely in the range of 4.1-4.3 ppm.

-

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of all 17 carbon atoms in their unique chemical environments, including signals for the methoxy carbons, the aromatic carbons, and the three distinct carbons of the propanol backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the key functional groups:

-

A broad O-H stretch around 3400 cm⁻¹ from the secondary alcohol.

-

C-H stretches from the aromatic and aliphatic portions of the molecule.

-

Strong C-O ether stretches in the fingerprint region, typically around 1250 cm⁻¹ and 1050 cm⁻¹.

-

C=C aromatic ring stretches around 1600 and 1500 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at m/z 305.34 corresponding to the [M+H]⁺ ion and a peak at m/z 327.32 for the [M+Na]⁺ adduct.

Pharmacological and Toxicological Significance: An Inferential Analysis

There is a lack of direct pharmacological and toxicological studies on 1,3-Bis(2-methoxyphenoxy)propan-2-ol in the public domain. However, its structural similarity to several well-characterized drugs allows for an informed discussion of its potential biological activities and, more importantly, the rationale for its control as a pharmaceutical impurity.

Caption: Structural relationships to pharmacologically active compounds.

-

Relationship to Guaifenesin: Guaifenesin is 3-(2-methoxyphenoxy)propane-1,2-diol.[10] Our target molecule can be viewed as a dimer-like structure related to Guaifenesin, sharing the guaiacyl glycerol ether motif. As an impurity in Guaifenesin preparations, its potential to mimic or interfere with the expectorant activity, or to introduce unforeseen side effects, must be considered.

-

Relationship to Mephenesin: Mephenesin, 3-(2-methylphenoxy)propane-1,2-diol, is a centrally acting muscle relaxant.[10][11] Like our target molecule, it is a glycerol ether. Mephenesin is known to have a short duration of action and potential for respiratory depression.[10] The structural similarity suggests that 1,3-Bis(2-methoxyphenoxy)propan-2-ol could potentially interact with the central nervous system, making its presence in any pharmaceutical product a critical parameter to control.

-

Relationship to Beta-Blockers: The fact that this molecule is also an impurity in the beta-blocker Atenolol is highly significant. Many beta-blockers contain an aryloxypropanolamine structure. While our target molecule lacks the amine group, the core aryloxy-propanol structure is present. A related compound, 1-(o-methoxyphenoxy)3-isopropylamino-2-propanol, has been shown to have beta-blocking activity.[12] This raises the possibility that the impurity could have unintended cardiovascular effects.

The primary directive for drug development professionals concerning this molecule is one of control. Regulatory bodies like the ICH (International Council for Harmonisation) have strict guidelines on the qualification and control of impurities in drug substances. The presence of an impurity like 1,3-Bis(2-methoxyphenoxy)propan-2-ol, with its potential for biological activity inferred from its analogues, necessitates the development of validated analytical methods to detect and quantify it at very low levels.

Conclusion

2-Propanol, 1,3-bis(o-methoxyphenoxy)- is more than just a chemical curiosity; it is a molecule of significant relevance to the pharmaceutical industry. Its identity as Guaifenesin Impurity D and an impurity of Atenolol firmly places it within the critical domain of drug quality, safety, and process control. As a derivative of glycerol, its synthesis highlights fundamental principles of organic chemistry applied to pharmaceutical production. The inferred potential for biological activity, drawn from its close structural relationship to known drugs, underscores the imperative to control its presence in final drug products. For researchers, scientists, and drug development professionals, the study of such molecules is essential for building a comprehensive understanding of the entire lifecycle of a drug, from the first synthetic step to the final formulated product.

References

-

Veeprho. Guaifenesin EP Impurity A | CAS 90-05-1. [Link]

-

ResearchGate. Synthetic route of guaiacyl glycerol-β-guaiacyl ether. [Link]

-

Guaifenesin EP Impurity A | CAS No: 90-05-1. [Link]

-

GLP Pharma Standards. Guaifenesin EP Impurity A. [Link]

-

PubChem. 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. [Link]

- Google Patents. CN101525278B - New synthetic method of guaiacol glycerin ether.

-

Pharmaffiliates. Guaifenesin-impurities. [Link]

- Google Patents.

-

GSRS. 1,3-BIS(2-METHOXYPHENOXY)-2-PROPANOL. [Link]

-

Wikipedia. Mephenesin. [Link]

-

Chemsrc. 1,3-bis(2-methoxyphenoxy)propan-2-one | CAS#:57641-30-2. [Link]

-

ResearchGate. Synthesis route of guaiacyl glycerol-β-guaiacyl ether-[α-¹³C]. [Link]

-

PMC. Investigation of Host–Guest Inclusion Complex of Mephenesin with α-Cyclodextrin for Innovative Application in Biological System. [Link]

-

PubMed. Pharmacological Actions of 1-(o-methoxyphenoxy)3-isopropylamino-2-propanol Hydrochloride (S-D-1601), a New Beta-Blocking Agent. [Link]

-

Royal Society of Chemistry. Analytical Methods Materials and Methods. [Link]

-

ResearchGate. THE SYNTHESIS OF L-α-GUAIACYL GLYCEROL ETHER. [Link]

-

PubChem. Mephenesin. [Link]

-

ResearchGate. General synthesis of novel phenelzine analogues. [Link]

-

MDPI. Chemicals Production from Glycerol through Heterogeneous Catalysis: A Review. [Link]

-

ResearchGate. Synthesis of Substituted 1,3-Diesters of Glycerol Using Wittig Chemistry. [Link]

- Google Patents.

-

ResearchGate. Reaction profile of glycerol conversion to 3-methoxypropan-1,2-diol (2)... [Link]

-

Semantic Scholar. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. [Link]

-

CSB/SJU. NMR in Lab. [Link]

-

Wiley. Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra. [Link]

-

ResearchGate. Direct preparation of dichloropropanol (DCP) from glycerol using heteropolyacid (HPA) catalysts: A catalyst screen study. [Link]

-

Publisso. 2‐Methoxypropanol‐1. [Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

-

ResearchGate. (PDF) Synthesis of glycerol 1,3-dihexadecyl ether. [Link]

Sources

- 1. 1,3-Bis(2-methoxyphenoxy)-2-propanol | 16929-60-5 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 16929-60-5|1,3-Bis(2-methoxyphenoxy)propan-2-ol|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101525278B - New synthetic method of guaiacol glycerin ether - Google Patents [patents.google.com]

- 8. EP0058987A1 - Process for the preparation of guaiacol glyceryl ether - Google Patents [patents.google.com]

- 9. glppharmastandards.com [glppharmastandards.com]

- 10. Mephenesin - Wikipedia [en.wikipedia.org]

- 11. Mephenesin | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pharmacological actions of 1-(o-methoxyphenoxy)3-isopropylamino-2-propanol hydrochloride (S-D-1601), a new beta-blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal & Physicochemical Profiling of 1,3-bis(o-methoxyphenoxy)-2-propanol

The following technical guide details the thermal and physicochemical properties of 1,3-bis(o-methoxyphenoxy)-2-propanol .

Note on Chemical Nomenclature: Based on the IUPAC structure provided, this compound is identified pharmacopeially as Guaifenesin Impurity D (EP/BP). It is distinct from Guaifenesin Impurity B (which is the structural isomer 2-(2-methoxyphenoxy)-1,3-propanediol). This guide focuses strictly on the 1,3-bis(o-methoxyphenoxy)-2-propanol entity (CAS: 16929-60-5).[1]

Technical Whitepaper | Application Science Series

Executive Summary

In the development of glyceryl ether-based expectorants and muscle relaxants, 1,3-bis(o-methoxyphenoxy)-2-propanol (hereafter referred to as 1,3-BMP ) emerges as a critical process-related impurity. Formed via the dimerization of guaiacol with epichlorohydrin or the reaction of guaifenesin with excess guaiacol, its presence dictates the thermal stability profile of the final drug substance.

This guide provides a definitive characterization of 1,3-BMP, focusing on its thermodynamic behavior, phase transitions, and detection protocols. Understanding these properties is essential for establishing robust crystallization parameters and ensuring regulatory compliance (ICH Q3A/B).

Physicochemical Identity

Before analyzing thermal behavior, the structural integrity of the analyte must be established. 1,3-BMP is a hydrophobic dimer, significantly less soluble in water than its parent compound, Guaifenesin.

Table 1: Core Physicochemical Data

| Property | Value / Description | Source |

| Chemical Name | 1,3-bis(2-methoxyphenoxy)propan-2-ol | IUPAC |

| CAS Registry | 16929-60-5 | Chemical Abstracts |

| Pharmacopeial Ref | Guaifenesin Impurity D | EP / BP |

| Molecular Formula | C₁₇H₂₀O₅ | — |

| Molecular Weight | 304.34 g/mol | — |

| Melting Point | 73.0 – 74.2 °C | Experimental (recryst.[2][3][4] diethyl ether) |

| Boiling Point | 165 – 225 °C @ 9 Torr | Vacuum Distillation |

| Flash Point | 220 °C | Predicted |

| Solubility | Soluble in Chloroform, Ethyl Acetate; Slightly soluble in Water | — |

| Appearance | White to Off-White Crystalline Solid | Visual Inspection |

Formation Mechanism & Control

Understanding the thermal history of 1,3-BMP requires mapping its synthesis origin. It is typically a "bis-alkylated" byproduct. In the industrial synthesis of Guaifenesin, if the stoichiometry of Guaiacol to Epichlorohydrin is not strictly controlled, the intermediate epoxide can react with a second molecule of Guaiacol.

Figure 1: Reaction Pathway & Impurity Genesis

Caption: Genesis of 1,3-BMP (Impurity D) via competitive nucleophilic attack of Guaiacol on the glycidyl ether intermediate.

Thermal Analysis: Protocols & Characteristics

Thermal characterization is the primary method for identifying 1,3-BMP in solid mixtures and determining its stability.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for fingerprinting this impurity. 1,3-BMP exhibits a sharp endothermic melting event distinct from Guaifenesin (which melts at ~78-82°C).

Experimental Protocol:

-

Sample Prep: Weigh 2–4 mg of dried 1,3-BMP into a Tzero aluminum pan. Hermetically seal with a pinhole lid.

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp: Heat from 25°C to 250°C at a rate of 10°C/min .

-

Purge Gas: Nitrogen at 50 mL/min.

Expected Thermogram Profile:

-

Onset Temperature (

): ~72.5 °C -

Peak Temperature (

): 74.1 °C -

Enthalpy of Fusion (

): Distinct endotherm. Note: If the peak broadens significantly, it indicates the presence of solvent entrapment or polymorphic impurity.

Thermogravimetric Analysis (TGA)

TGA is used to assess the volatility and decomposition limits. Unlike the parent drug, 1,3-BMP has a higher molecular weight and exhibits different volatility characteristics.

Experimental Protocol:

-

Sample Prep: Load 5–10 mg into a platinum or ceramic crucible.

-

Ramp: Heat from 30°C to 400°C at 10°C/min .

-

Environment: Nitrogen atmosphere (inert) to observe pure thermal decomposition.

Interpretation:

-

Volatiles (<100°C): Mass loss here indicates residual solvent (e.g., diethyl ether from recrystallization). Pure 1,3-BMP should be stable.

-

Decomposition (

): Significant mass loss typically begins >200°C. The flash point of 220°C correlates with the onset of rapid vaporization/degradation.

Analytical Detection Strategy

While thermal analysis defines the physical state, High-Performance Liquid Chromatography (HPLC) is required for quantification in drug matrices. 1,3-BMP is more hydrophobic than Guaifenesin, resulting in longer retention times on Reverse-Phase (RP) columns.

Figure 2: Analytical Workflow for Impurity Profiling

Caption: Logic flow for isolating 1,3-BMP. Its hydrophobicity results in a Relative Retention Time (RRT) significantly greater than the API.

Validated HPLC Conditions (Reference Standard)

-

Column: C18 (e.g., Waters Symmetry or Agilent Zorbax), 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: Buffer (pH 3.0 Phosphate).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: High organic shift required to elute 1,3-BMP.

-

Time 0: 80% A / 20% B

-

Time 20: Shift to 40% A / 60% B (to elute dimer)

-

-

Detection: UV @ 276 nm (Targeting the aromatic ring absorption).

-

Limit of Quantitation (LOQ): Typically < 0.05%.

Implications for Drug Development

-

Crystallization Interference: Due to the structural similarity (phenoxy-propanol core) and close melting point (74°C vs 78°C for Guaifenesin), 1,3-BMP can co-crystallize or occlude within the API lattice, depressing the melting point of the bulk drug substance.

-

Formulation Stability: 1,3-BMP is hygroscopic.[3] In solid dosage forms, its presence can accelerate moisture uptake, potentially leading to tablet softening or hydrolysis of the parent drug over time.

-

Toxicology: As a dimer, it falls under specific impurity qualification thresholds. It must be controlled below 0.15% (or qualified) per ICH Q3B(R2).

References

-

European Pharmacopoeia (Ph. Eur.) . Guaifenesin Monograph: Impurity D. 10th Edition. Strasbourg, France: EDQM.

-

ChemicalBook . 1,3-Bis(2-methoxyphenoxy)-2-propanol Physicochemical Properties. Accessed 2024.

-

PubChem . Compound Summary: 1,3-bis(2-methoxyphenoxy)propan-2-ol (CID 97669).[5] National Library of Medicine.

-

Echemi . Guaifenesin Impurity D Data and Safety Sheet.

-

LGC Standards . Certificate of Analysis: Guaifenesin Impurity D.

Sources

- 1. 1,3-Bis(2-methoxyphenoxy)-2-propanol | LGC Standards [lgcstandards.com]

- 2. 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol | C21H28O5 | CID 57363834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Bis(2-methoxyphenoxy)-2-propanol CAS#: 16929-60-5 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 1,3-Bis(2-methoxyphenoxy)-2-propanol | C17H20O5 | CID 97669 - PubChem [pubchem.ncbi.nlm.nih.gov]

Overcoming solubility issues with 1,3-bis(o-methoxyphenoxy)-2-propanol

Topic: Overcoming Solubility & Stability Challenges

Ticket ID: #SOL-16929-60-5 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are likely encountering precipitation or inconsistent assay data with 1,3-bis(o-methoxyphenoxy)-2-propanol (CAS: 16929-60-5), often identified as Guaifenesin Impurity D or Dianisylglycerol .

Unlike its parent compound Guaifenesin, this molecule possesses two lipophilic o-methoxyphenoxy rings and lacks the primary hydroxyl group, significantly increasing its LogP (~2.9–3.2) and reducing aqueous solubility. This "brick-dust" physicochemical profile leads to rapid crystallization upon dilution in aqueous buffers, causing false negatives in bioassays or embolization risks in in vivo models.

This guide provides a validated solubilization framework, moving from stock preparation to complex biological matrices.

Part 1: The Solubility Profile

Before attempting formulation, understand the physical constraints of your molecule.

| Parameter | Value / Characteristic | Implication for Handling |

| Molecular Weight | 304.34 g/mol | Small molecule, kinetically fast precipitation. |

| LogP (Octanol/Water) | ~2.9 – 3.2 | Moderately lipophilic. Requires organic cosolvents or carriers. |

| Melting Point | 73–74.2 °C | Solid at RT. High lattice energy promotes crystallization from supersaturated solutions. |

| pKa | ~13.4 (Secondary Alcohol) | Crucial: pH adjustment (acid/base) will NOT improve solubility in physiological ranges. |

| Water Solubility | < 0.1 mg/mL (Est.) | "Crash-out" is immediate upon <1% DMSO dilution without stabilizers. |

Part 2: Step-by-Step Solubilization Protocols

Phase A: Stock Solution Preparation

Goal: Create a stable, high-concentration liquid concentrate.

Recommended Solvent: DMSO (Dimethyl sulfoxide) Secondary Choice: Ethanol (Anhydrous)

Protocol:

-

Weighing: Weigh the solid into a glass vial (avoid plastics initially to prevent adsorption).

-

Dissolution: Add DMSO to achieve a concentration of 10 mM to 50 mM .

-

Note: Vortex vigorously. If particles persist, warm the vial to 37°C in a water bath for 5 minutes. The melting point is ~74°C, so mild heat is safe and breaks the crystal lattice energy.

-

-

Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Warning: DMSO is hygroscopic.[1] Absorbed atmospheric water will cause the compound to precipitate inside the stock vial over time. Use parafilm or desiccant packs.

-

Phase B: Aqueous Dilution (In Vitro Assays)

Goal: Dilute stock into media/buffer without precipitation.

The Problem: Direct addition of high-concentration DMSO stock to water creates a local region of high supersaturation, triggering immediate nucleation (cloudiness).

The Solution: The "Intermediate Dilution" Method

Instead of 100% DMSO

-

Prepare 100x Stock: Start with your 10 mM DMSO stock.

-

Prepare Intermediate Solvent: Mix DMSO and PBS (or Media) in a 1:1 ratio.

-

First Dilution: Dilute your stock 1:10 into this Intermediate Solvent.

-

Result: Compound is now at 1 mM in 55% DMSO. It should remain soluble.

-

-

Final Dilution: Spike this intermediate into your final assay well.

-

Target: Final DMSO concentration should be < 0.5% to avoid cytotoxicity.

-

Phase C: Advanced Formulation (In Vivo / High Concentration)

Goal: Achieve mg/mL concentrations for animal dosing.

Simple cosolvents often fail here. You must use Complexation or Surfactants .

Option 1: Cyclodextrin Complexation (Preferred)

Hydroxypropyl-

-

Vehicle Prep: Prepare 20% (w/v) HP-

-CD in sterile water or saline. -

Solubilization: Add the solid compound directly to the vehicle.

-

Energy Input: Sonicate for 20-30 minutes at 40°C.

-

Filtration: Filter sterilize (0.22 µm). If the filter clogs, the complexation is incomplete.

Option 2: Cosolvent/Surfactant Mix

If Cyclodextrins fail, use this standard pharmacological vehicle:

-

10% DMSO (Solubilizer)

-

40% PEG 400 (Cosolvent/Stabilizer)

-

5% Tween 80 (Surfactant to prevent crystal growth)

-

45% Saline (Bulk phase)

Order of Addition: Dissolve compound in DMSO

Part 3: Troubleshooting Decision Tree

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your application.

Caption: Decision matrix for solubilizing 1,3-bis(o-methoxyphenoxy)-2-propanol based on experimental requirements.

Part 4: Frequently Asked Questions (FAQ)

Q1: My stock solution in DMSO froze in the fridge. Is it ruined? A: No. DMSO freezes at 19°C. This is normal. Thaw it completely at room temperature or 37°C and vortex vigorously to ensure no micro-crystals remain. Do not use the supernatant while a pellet exists; this will alter your concentration.

Q2: Can I use pH buffers to dissolve it? A: No. The pKa is ~13.[1]4. It is a neutral molecule at physiological pH (7.4). Acidifying or basifying the solution (within biological limits) will have zero effect on solubility and may only damage your biological targets.

Q3: Why does the solution turn cloudy after 2 hours in the incubator? A: This is "Ostwald Ripening." Small, invisible nuclei formed during the initial dilution. Over time, these grow into visible crystals.

-

Fix: Use a stabilizer like 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween 80 in your assay buffer. These bind the monomer and prevent crystal lattice growth.

Q4: Is this compound light sensitive? A: Phenoxy-propanol derivatives are generally stable, but as an impurity/standard, it should be protected from light to prevent potential photo-oxidation of the ether linkages. Store in amber vials.

References

-

PubChem. (n.d.). 1,3-Bis(2-methoxyphenoxy)-2-propanol (Compound).[1][2][3][4][5][6][7][8][9][10] National Library of Medicine. Retrieved February 12, 2026, from [Link]

-

European Pharmacopoeia (Ph. Eur.). (2025).[11] Guaifenesin Impurity D.[1][8][9][10] Standards & Impurities Database. (Referenced for chemical identity and impurity classification).

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

Sources

- 1. 1,3-Bis(2-methoxyphenoxy)-2-propanol | 16929-60-5 [chemicalbook.com]

- 2. 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol | C21H28O5 | CID 57363834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Bis(2-methoxyphenoxy)-2-propanol | C17H20O5 | CID 97669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Bis(2-methoxyphenoxy)propan-2-ol | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. echemi.com [echemi.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. caming.com [caming.com]

- 9. Guaifenesin EP Impurity - D | Manasa Life Sciences [manasalifesciences.com]

- 10. CAS 16929-60-5 Guaifenesin EP Impurity D | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 11. researchgate.net [researchgate.net]

Optimizing crystallization of 1,3-bis(o-methoxyphenoxy)-2-propanol

Technical Support Center: Crystallization of 1,3-bis(o-methoxyphenoxy)-2-propanol Senior Application Scientist Desk | Reference ID: OPT-CRYST-16929

Executive Summary

You are attempting to optimize the crystallization of 1,3-bis(2-methoxyphenoxy)-2-propanol (CAS: 16929-60-5). In the pharmaceutical context, this compound is widely known as Guaifenesin Impurity D (EP standard) or the "Guaifenesin Dimer."

While often removed as a byproduct, high-purity isolation of this compound is critical for establishing Reference Standards (RS) for HPLC assay validation. This molecule exhibits significant lipophilicity compared to Guaifenesin and is prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before crystallization occurs.

This guide provides a self-validating protocol to stabilize nucleation and maximize recovery.

Part 1: Solubility & Solvent Thermodynamics

The choice of solvent is the single most critical variable. This compound contains two hydrophobic methoxyphenoxy wings and a single hydrophilic secondary hydroxyl group.

Solubility Profile:

| Solvent System | Solubility Behavior | Usage Recommendation |

|---|---|---|

| Isopropyl Alcohol (IPA) | High (Hot) / Low (Cold) | Primary Choice. Best balance for yield and crystal habit. |

| Ethanol (95%) | High | Good for initial dissolution, but yield may suffer without an anti-solvent. |

| Ethyl Acetate | Moderate | Excellent for removing polar impurities, but requires Hexane/Heptane as anti-solvent. |

| Water | Insoluble | Strict Anti-solvent. Adding water too fast causes immediate oiling out. |

| Toluene | High | often used in bulk Guaifenesin processing; effective for the dimer but toxic. |

Part 2: The "Gold Standard" Crystallization Protocol

Objective: Isolate >99% pure crystalline solid (Target MP: 78–80°C).

Step-by-Step Methodology

-

Dissolution (The Saturation Point):

-

Charge crude 1,3-bis(o-methoxyphenoxy)-2-propanol into a reactor.

-

Add Isopropyl Alcohol (IPA) at a ratio of 5 mL per gram of solid.

-

Heat to 70–75°C (just below reflux). Agitate until full dissolution.

-

Checkpoint: If solution is hazy, perform a hot filtration to remove inorganic salts.

-

-

Controlled Cooling (The Metastable Zone):

-

Cool the solution from 75°C to 55°C at a rate of 1°C/min .

-

CRITICAL STEP (Seeding): At 50–55°C, add 0.5% w/w pure seed crystals.

-

Why? This bypasses the energy barrier for nucleation, preventing the solution from entering the "Oiling Out" zone.

-

-

Crystal Growth:

-

Hold temperature at 50°C for 30 minutes to allow seed healing.

-

Cool slowly from 50°C to 20°C at a rate of 0.2°C/min .

-

Note: Fast cooling here will trap impurities inside the crystal lattice.

-

-

Isolation:

-

Chill to 0–5°C and hold for 1 hour.

-

Filter under vacuum. Wash the cake with cold IPA (0°C) .

-

Dry in a vacuum oven at 45°C for 12 hours.

-

Part 3: Visualization of the Workflow

The following diagram illustrates the critical process windows to avoid LLPS (Oiling Out).

Figure 1: Optimized process flow for isolating Guaifenesin Impurity D, emphasizing the seeding step to prevent phase separation.

Part 4: Troubleshooting Guide (FAQ)

Q1: My product is coming out as a sticky oil (LLPS) instead of crystals. Why?

-

Root Cause: You likely entered the "spinodal decomposition" region before nucleation could occur. This happens if the concentration is too high or cooling is too fast.

-

Corrective Action: Re-heat to dissolve the oil. Dilute the solution by adding 10-20% more solvent. Seed immediately once the temperature drops 5°C below the saturation point. Do not rely on spontaneous nucleation.

Q2: The melting point is low (e.g., 70-72°C).

-

Root Cause: Solvent inclusion or Guaiacol impurity retention.

-

Corrective Action:

-

Dry longer: This compound can form solvates. Ensure vacuum drying is >12 hours.

-

Recrystallize: If the smell of Guaiacol (smoky/medicinal) is present, recrystallize using Ethyl Acetate/Hexane (1:3) . The Guaiacol will stay in the Hexane-rich mother liquor.

-

Q3: The yield is lower than expected (<60%).

-

Root Cause: The terminal solubility in IPA at room temperature is still significant.

-

Corrective Action: Ensure the final slurry is chilled to 0°C . You may add a non-polar anti-solvent (like Heptane) dropwise after crystallization has finished to force the remaining product out of solution, but do this slowly to avoid oiling.

Part 5: Advanced Troubleshooting Logic Tree

Figure 2: Decision matrix for resolving common crystallization failures.

References

-

ChemicalBook. (2025). 1,3-Bis(2-methoxyphenoxy)-2-propanol Physical Properties and Solubility.Link

- European Pharmacopoeia (Ph. Eur.).Guaifenesin Monograph: Impurity D Structure and Limits.

-

Vertex AI Search. (2025). Purification of Guaifenesin and Isolation of Impurities.[1][2] (Context on separation from Guaiacol). 2

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57363834 (Related Phenoxy-propanol structures).Link

Sources

Technical Support Center: Reactions Involving 1,3-bis(o-methoxyphenoxy)-2-propanol

Welcome to the technical support center for 1,3-bis(o-methoxyphenoxy)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this molecule. As a key intermediate and a known impurity in pharmaceutical manufacturing, understanding its reactivity is crucial for achieving high purity and yield.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format.

Section 1: Synthesis via Williamson Ether Synthesis - Troubleshooting & FAQs

The most common route to synthesizing 1,3-bis(o-methoxyphenoxy)-2-propanol involves the Williamson ether synthesis, a robust but often tricky SN2 reaction.[3] Success hinges on carefully controlling reaction parameters to favor the desired substitution pathway.

Caption: General workflow for the synthesis of 1,3-bis(o-methoxyphenoxy)-2-propanol.

Q1: My reaction yield is extremely low or I'm recovering only starting materials. What are the primary causes?

Low or no product formation in a Williamson ether synthesis can typically be traced back to four key areas: the base, the solvent, the temperature, or the nature of your substrates.[4]

Causality Analysis: The reaction proceeds via an SN2 mechanism, which requires a potent nucleophile (the alkoxide) to attack an electrophilic carbon.[3][5] If the alkoxide isn't formed efficiently, or if the reaction conditions don't support the SN2 pathway, the reaction will stall.

Caption: Common derivatization reactions of the secondary hydroxyl group.

Q3: My Fischer esterification reaction is not reaching completion and the yield is low. How can I improve it?

Causality Analysis: Fischer esterification—the reaction of a carboxylic acid with an alcohol under acidic catalysis—is a reversible equilibrium process. [6]The presence of water, a byproduct, can drive the reaction backward via hydrolysis.

Optimization Protocol:

-

Remove Water: The most effective way to drive the equilibrium forward is to remove water as it forms.

-

Method: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene). The water is collected in the side arm, preventing it from participating in the reverse reaction.

-

-

Use Excess Reactant: According to Le Chatelier's principle, using a large excess of one reactant (either the carboxylic acid or the alcohol, whichever is more cost-effective) will shift the equilibrium toward the product side.

-

Use a More Reactive Acylating Agent: Instead of a carboxylic acid, use an acyl chloride or anhydride. These reactions are generally irreversible and proceed much faster under basic or neutral conditions (e.g., with pyridine or DMAP as a catalyst), avoiding the need for harsh acid and high temperatures.

Q4: I am trying to oxidize the secondary alcohol to a ketone, but the reaction is messy. What are the best practices?

Causality Analysis: Secondary alcohols can be oxidized to ketones. However, over-oxidation or side reactions can occur if the wrong reagent is chosen or conditions are not controlled. Harsh oxidants (like chromic acid) can potentially cleave the ether linkages, especially under strong acidic conditions.

Recommended Reagents and Conditions:

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages & Considerations |

| PCC (Pyridinium chlorochromate) | CH₂Cl₂ (DCM), room temp. | Mild, selective for primary/secondary alcohols. | Chromium waste is toxic; can be slightly acidic. |

| DMP (Dess-Martin periodinane) | CH₂Cl₂, room temp. | Very mild, neutral pH, fast reaction times, high yields. | Reagent is expensive and can be explosive under shock or heat. |

| Swern Oxidation | (COCl)₂, DMSO, then Et₃N; Low temp (-78 °C). | High yields, avoids heavy metals. | Requires cryogenic temperatures, produces dimethyl sulfide (strong odor). |

Self-Validating Protocol (DMP Oxidation):

-

Under an inert atmosphere (N₂ or Ar), dissolve 1,3-bis(o-methoxyphenoxy)-2-propanol (1.0 eq) in anhydrous CH₂Cl₂.

-

Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 15 minutes.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone. [7]

Section 3: Analytical Characterization and Purification

Accurate characterization is essential to confirm the identity and purity of your material.

Q5: What analytical techniques are recommended for product validation, and what should I expect to see?

A combination of spectroscopic and chromatographic methods should be employed for full characterization. [8]

| Technique | Sample Preparation | Key Parameters / Expected Results |

|---|---|---|

| ¹H NMR | Dissolve sample in CDCl₃ or DMSO-d₆. | Expect signals for: aromatic protons (~6.8-7.2 ppm), the methoxy groups (~3.8 ppm), the CH-OH proton, the adjacent CH₂ protons, and the OH proton (broad singlet, variable ppm). |

| ¹³C NMR | Dissolve sample in CDCl₃ or DMSO-d₆. | Expect distinct signals for the aromatic carbons, the methoxy carbons (~55-56 ppm), and the three carbons of the propanol backbone. [9] |

| FT-IR | KBr pellet, thin film, or ATR. | Look for a broad O-H stretch (~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), strong aromatic C=C stretches (~1500-1600 cm⁻¹), and a prominent C-O ether stretch (~1250 cm⁻¹). [8] |

| HPLC | Dissolve in mobile phase (e.g., Acetonitrile/Water). | Use a C18 reverse-phase column. The method is used to determine purity by peak area percentage. The retention time is specific to the method conditions. [8] |

| Mass Spec (MS) | GC-MS or LC-MS. | The molecular ion peak [M]+ should be observed at m/z 304.34. Fragmentation patterns can further confirm the structure. [9][10]|

Q6: What is the most effective method for purifying the final product?

Column Chromatography: This is the most common method for purifying research-scale quantities.

-

Stationary Phase: Silica gel (standard grade).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30-40% EtOAc/Hexanes) is typically effective. The polarity can be adjusted based on TLC analysis.

Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an excellent method for obtaining highly pure material.

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Recommended Solvents: Try solvents like ethyl acetate, diethyl ether, or mixtures such as ethyl acetate/hexanes. [1]

References

- BenchChem Technical Support Team. (2025). Improving reaction conditions for Williamson ether synthesis. Benchchem.

- ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk.

- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor.

- Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps.

- Reddit User Post. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry.

- PubChem. (n.d.). 1,3-Bis(2-methoxyphenoxy)-2-propanol.

- Global Substance Registration System. (n.d.). 1,3-BIS(2-METHOXYPHENOXY)-2-PROPANOL. gsrs.

- ChemicalBook. (n.d.). 1,3-Bis(2-methoxyphenoxy)-2-propanol CAS#: 16929-60-5. ChemicalBook.

- Echemi. (n.d.). 1,3-Bis(2-methoxyphenoxy)-2-propanol Use and Manufacturing. Echemi.

- Ferrini, R., Miragoli, G., & Croce, G. (1970). Pharmacological Actions of 1-(o-methoxyphenoxy)3-isopropylamino-2-propanol Hydrochloride (S-D-1601), a New Beta-Blocking Agent. Arzneimittelforschung, 20(8), 1074-9.

- BenchChem Application Notes. (2025).

- PubChem. (n.d.). 1,3-bis(p-methoxyphenoxy)-2-propanone.

- ResearchGate. (2025, August 7). Kinetics of Esterification of Propionic Acid with Methanol. Request PDF.

Sources

- 1. 1,3-Bis(2-methoxyphenoxy)-2-propanol CAS#: 16929-60-5 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - 1,3-bis(p-methoxyphenoxy)-2-propanone (C17H18O5) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1,3-Bis(2-methoxyphenoxy)-2-propanol | C17H20O5 | CID 97669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

A Comparative Guide to the Synthesis of 1,3-bis(o-methoxyphenoxy)-2-propanol

Introduction

1,3-bis(o-methoxyphenoxy)-2-propanol is a significant chemical intermediate, primarily recognized for its role as a direct precursor in the synthesis of Mephenoxalone.[1][2] Mephenoxalone is a muscle relaxant and mild anxiolytic agent used therapeutically to alleviate musculoskeletal pain and anxiety.[3][4] The molecular structure of the target compound, C₁₇H₂₀O₅, consists of a central propan-2-ol backbone symmetrically substituted at the 1 and 3 positions with o-methoxyphenoxy groups.[5][6] The efficiency and scalability of its synthesis are therefore critical for the cost-effective manufacturing of this pharmaceutical agent.

This guide provides an in-depth comparison of the two primary synthetic methodologies for preparing 1,3-bis(o-methoxyphenoxy)-2-propanol: the Williamson ether synthesis and the epoxide ring-opening approach. We will dissect the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis to guide researchers and process chemists in selecting the optimal route for their specific needs.

Method 1: The Williamson Ether Synthesis Pathway

The Williamson ether synthesis, first developed in 1850, is a cornerstone of organic chemistry for the formation of ethers.[7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an organohalide with an alkoxide or, in this case, a phenoxide.[7][8]

Chemical Principle & Strategy

This pathway hinges on the reaction of two equivalents of a phenoxide ion with a suitable three-carbon dielectrophile. The most logical precursors are guaiacol (2-methoxyphenol) and a 1,3-dihalo-2-propanol derivative, such as 1,3-dichloro-2-propanol.

The core of the reaction is the deprotonation of guaiacol's hydroxyl group by a strong base (e.g., sodium hydroxide) to form the sodium guaiacolate salt. This phenoxide is a potent nucleophile that attacks the electron-deficient carbon atoms bearing the halogen leaving groups on the propanol backbone. The reaction occurs in two sequential SN2 steps to form the two ether linkages.

Caption: Williamson Ether Synthesis pathway for 1,3-bis(o-methoxyphenoxy)-2-propanol.

Experimental Protocol: Williamson Ether Synthesis

-

Preparation of Sodium Guaiacolate: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve 2.2 equivalents of guaiacol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).[9]

-

Base Addition: Add 2.2 equivalents of sodium hydroxide pellets portion-wise while stirring. An exothermic reaction will occur, forming the sodium guaiacolate salt. The mixture may become a thick slurry.

-

Addition of Electrophile: Once the initial exotherm subsides, add 1.0 equivalent of 1,3-dichloro-2-propanol dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 80-100°C and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction & Washing: Separate the organic layer. Wash sequentially with a dilute NaOH solution to remove unreacted guaiacol, followed by water, and finally a brine solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final product.

Discussion of Merits and Demerits

-

Advantages: This method is robust, well-understood, and generally provides good yields for unhindered substrates.[10] The stoichiometry is straightforward.

-

Disadvantages: The key starting material, 1,3-dichloro-2-propanol, is a hazardous substance. The reaction requires elevated temperatures and a polar aprotic solvent like DMF, which can be difficult to remove completely. Side reactions, such as elimination, can occur, although this is less of a concern with primary halides.[7]

Method 2: The Epoxide Ring-Opening Pathway

The high reactivity of epoxides, driven by their inherent ring strain, makes them excellent electrophiles for ring-opening reactions.[11] This approach offers an alternative route that often proceeds under milder conditions than the classical Williamson synthesis.[12]

Chemical Principle & Strategy

This synthesis utilizes the same nucleophile, guaiacolate, but employs epichlorohydrin as the three-carbon electrophile. The reaction is a tandem process. First, one equivalent of guaiacolate acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin. Base-catalyzed epoxide opening is a typical SN2 reaction where the attack occurs at the less sterically hindered carbon atom.[12] This initial attack opens the epoxide and displaces the chloride in a concerted or sequential manner, forming a new epoxide intermediate, glycidyl 2-methoxyphenyl ether.

This intermediate is not isolated but immediately reacts in situ with a second equivalent of guaiacolate. This second step involves another SN2 attack on the new epoxide, leading to the final 1,3-disubstituted propan-2-ol product.

Caption: Epoxide Ring-Opening pathway for 1,3-bis(o-methoxyphenoxy)-2-propanol.

Experimental Protocol: Epoxide Ring-Opening

This protocol is adapted from a similar synthesis of 1,3-di-O-benzylglycerol, which demonstrates the viability of this approach.[13]

-

Base and Nucleophile Preparation: In a suitable reaction vessel, add 3.9 molar equivalents of guaiacol. To this, add a solution of 2.5 molar equivalents of sodium hydroxide in water over 10 minutes.

-

Cooling: Cool the resulting mixture to approximately 25°C.

-

Addition of Epichlorohydrin: Add 1.0 molar equivalent of epichlorohydrin to the mixture dropwise over 30 minutes with vigorous stirring.

-

Reaction: Continue vigorous stirring at room temperature for 16 hours.

-

Work-up: Dilute the reaction mixture with water and extract three times with a suitable organic solvent like toluene or ethyl acetate.

-

Washing: Combine the organic extracts and wash with water to remove any remaining base or salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude oil can be purified by vacuum distillation or column chromatography to yield the final product. A 50% yield was reported for the analogous synthesis of 1,3-di-O-benzylglycerol.[13]

Discussion of Merits and Demerits

-

Advantages: This method often proceeds under milder temperature conditions than the Williamson synthesis. The starting materials, guaiacol and epichlorohydrin, are readily available and inexpensive bulk chemicals. The tandem, one-pot nature of the reaction can improve process efficiency.

-

Disadvantages: Epichlorohydrin is a toxic and carcinogenic substance requiring careful handling. The reaction's success is highly dependent on controlling the stoichiometry and reaction conditions to prevent polymerization of the epoxide. Regioselectivity can be an issue, although with a primary epoxide like epichlorohydrin, attack at the terminal carbon is strongly favored.[12]

Comparative Analysis

To facilitate an objective comparison, the key parameters of both synthetic routes are summarized below.

| Parameter | Williamson Ether Synthesis | Epoxide Ring-Opening | Rationale & Justification |

| Starting Materials | Guaiacol, 1,3-Dichloro-2-propanol | Guaiacol, Epichlorohydrin | Both methods use readily available guaiacol. The choice of the C3 electrophile is the key difference. |

| Reaction Type | Dual SN2 Substitution | Tandem SN2 Ring-Opening | Both are nucleophilic substitutions, but the epoxide's reactivity is enhanced by ring strain.[11] |

| Typical Yield | 50-80% (Estimated) | ~50% (Based on Analogy) | Williamson yields can be high but are sensitive to side reactions.[8] The 50% yield for the epoxide route is based on a directly comparable procedure.[13] |

| Reaction Conditions | 80-100°C, 4-8 hours | Room Temperature, 16 hours | The epoxide route avoids heating, which can be advantageous for energy costs and preventing thermal degradation. |

| Key Reagent Hazards | 1,3-Dichloro-2-propanol (Toxic) | Epichlorohydrin (Toxic, Carcinogen) | Both routes involve hazardous chemicals requiring appropriate engineering controls and personal protective equipment. |

| Scalability | Good | Excellent | The one-pot nature and milder conditions of the epoxide route are generally favorable for large-scale industrial synthesis. |

| Primary Byproducts | Inorganic Salts (e.g., NaCl) | Inorganic Salts (e.g., NaCl) | Both methods produce simple salts that are typically removed during aqueous work-up. |

Conclusion and Recommendations

Both the Williamson ether synthesis and the epoxide ring-opening pathway are viable and effective methods for the synthesis of 1,3-bis(o-methoxyphenoxy)-2-propanol. The choice between them depends on the specific priorities of the laboratory or manufacturing facility.

Caption: Decision workflow for selecting a synthesis method.

-

The Epoxide Ring-Opening method is highly recommended for large-scale production. Its use of inexpensive bulk starting materials, milder reaction conditions (room temperature), and one-pot efficiency make it economically attractive.[13]

-

The Williamson Ether Synthesis remains a solid choice for lab-scale synthesis, especially if there is a specific need to avoid epichlorohydrin. Its mechanism is exceptionally well-documented, and the reaction progress is often straightforward to monitor.[7][8]

Ultimately, both routes lead to the desired product. A final decision should be based on a thorough evaluation of available equipment, safety protocols, raw material costs, and desired production scale.

References

- Ochoa-Terán, A., & Rivero, I. A. (2008). New synthesis of Mephenoxalone. ARKIVOC, 2008(ii), 235-242.

- Surana, V. (Ed.). (2010). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.

- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S.

- Wikipedia contributors. (2024). Williamson ether synthesis. Wikipedia.

- Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes.

- ResearchGate. (2008). New synthesis of Mephenoxalone.

- University of Michigan Library. (n.d.). New synthesis of mephenoxalone. University of Michigan.

- Global Substance Registration System. (n.d.). 1,3-BIS(2-METHOXYPHENOXY)-2-PROPANOL. GSRS.

- PubChem. (n.d.). 1,3-Bis(2-methoxyphenoxy)-2-propanol.

- Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub.

- CymitQuimica. (n.d.). CAS 70-07-5: Mephenoxalone. CymitQuimica.

- McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.

- MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.

- Arkivoc. (n.d.). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. Arkivoc.

- RSC Publishing. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Royal Society of Chemistry.

- ChemicalBook. (n.d.). 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis. ChemicalBook.

- PubChem. (n.d.). Mephenoxalone.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS 70-07-5: Mephenoxalone | CymitQuimica [cymitquimica.com]

- 4. Mephenoxalone | C11H13NO4 | CID 6257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 1,3-Bis(2-methoxyphenoxy)-2-propanol | C17H20O5 | CID 97669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. chemistnotes.com [chemistnotes.com]

- 11. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

High-Performance Purity Analysis of 1,3-bis(o-methoxyphenoxy)-2-propanol

This guide details the purity analysis of 1,3-bis(o-methoxyphenoxy)-2-propanol , chemically identified as Guaifenesin Impurity D (EP/USP nomenclature). This compound is a critical process-related impurity formed during the synthesis of Guaifenesin and Methocarbamol.

A Comparative Methodological Guide for Pharmaceutical QC

Executive Summary & Compound Profile

1,3-bis(o-methoxyphenoxy)-2-propanol (CAS: 16929-60-5) is a symmetrical dimer formed when epichlorohydrin reacts with two equivalents of guaiacol (2-methoxyphenol). In the context of Guaifenesin manufacturing, it is a hydrophobic impurity that elutes significantly later than the active pharmaceutical ingredient (API).

-

Common Names: Guaifenesin Impurity D (EP), Guaifenesin Dimer, 1,3-Bis(2-methoxyphenoxy)propan-2-ol.

-

Criticality: As a dimer, it possesses different solubility and toxicological profiles than the monomer. Pharmacopeial limits (USP/EP) typically cap individual unspecified impurities at 0.10% or specified impurities at 0.5%, necessitating high-resolution separation.

Synthesis & Origin Analysis

Understanding the formation of this impurity is the first step in controlling it. It arises from the "over-alkylation" of the guaiacol nucleophile.

Pathway Visualization

The following diagram illustrates the competitive reaction pathway. The "Main Reaction" produces Guaifenesin, while the "Side Reaction" (consuming a second guaiacol molecule) produces the target impurity.

Figure 1: Competitive reaction pathway showing the formation of the dimer impurity (Impurity D) from the reactive intermediate.

Methodological Comparison: Selecting the Right Tool

While RP-HPLC is the industry standard, alternative methods offer specific advantages depending on the stage of development.

| Feature | Method A: RP-HPLC (UV) | Method B: LC-MS/MS | Method C: GC-FID |

| Primary Use | Routine QC, Release Testing | Genotoxic Screening, ID | Process Control (Intermediates) |

| Specificity | High (with C18 gradient) | Ultra-High (Mass discrimination) | Moderate (Thermal issues) |

| Sensitivity (LOD) | ~0.01% | < 0.001% (Trace) | ~0.05% |

| Cost/Run | Low ($) | High ( | Low ($) |

| Limitations | Requires gradient to elute dimer | Complex setup | Derivatization often required |

Why RP-HPLC is the Gold Standard

The dimer is significantly more hydrophobic (LogP ~2.2) than Guaifenesin (LogP ~0.8). Reverse-Phase chromatography exploits this difference, allowing the dimer to be retained longer and resolved completely from the main peak without thermal degradation risks associated with GC.

Detailed Experimental Protocol (RP-HPLC)

Objective: Quantify 1,3-bis(o-methoxyphenoxy)-2-propanol with a resolution (Rs) > 3.0 from Guaifenesin.

A. Chromatographic Conditions

-

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

-

Column: C18 End-capped (e.g., Waters Symmetry or Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

-

Why: The 250mm length provides sufficient theoretical plates to separate the dimer from other potential impurities (like the β-isomer).

-

-

Wavelength: 276 nm (Primary) and 224 nm (Secondary for higher sensitivity).

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temp: 30°C.

-

Injection Volume: 10-20 µL.

B. Mobile Phase System (Gradient)

-

Solvent A: 0.1% Orthophosphoric Acid in Water (Buffer).

-

Solvent B: Acetonitrile (ACN).

| Time (min) | % Solvent A | % Solvent B | Phase Description |

| 0.0 | 80 | 20 | Initial hold for polar impurities |

| 10.0 | 80 | 20 | Elution of Guaifenesin (~6-8 min) |

| 25.0 | 20 | 80 | Ramp to elute Dimer (Impurity D) |

| 30.0 | 20 | 80 | Wash step |

| 31.0 | 80 | 20 | Re-equilibration |

| 40.0 | 80 | 20 | End of Run |

C. Standard Preparation

-

Stock Solution (Dimer): Dissolve 10 mg of 1,3-bis(o-methoxyphenoxy)-2-propanol reference standard in 100 mL of Mobile Phase B (ACN). Note: The dimer dissolves poorly in water; use pure ACN first.

-

System Suitability Solution: Mix Guaifenesin (1.0 mg/mL) and Dimer Stock to achieve a Dimer concentration of 0.005 mg/mL (0.5% level).

D. System Suitability Criteria (Self-Validating)

-

Resolution (Rs): > 3.0 between Guaifenesin and Impurity D.

-

Tailing Factor (T): < 1.5 for the Impurity D peak.

-

RSD (n=6): < 2.0% for the impurity peak area.[5]

Analytical Decision Tree

Use this logic flow to determine the appropriate handling of the impurity based on your specific data requirements.

Figure 2: Workflow for selecting the analytical approach and troubleshooting co-elution issues.

Troubleshooting & Expert Insights

-

The "Ghost" Peak: Because 1,3-bis(o-methoxyphenoxy)-2-propanol is highly hydrophobic, it may not elute in a short isocratic run intended for Guaifenesin assay. It can elute in the next injection, appearing as a "ghost peak" with variable retention.

-

Solution: Always use the gradient wash step (80% B) at the end of every run.

-

-

Solubility Issues: The dimer may precipitate in high-water diluents. Ensure the sample diluent contains at least 30-40% organic solvent (Methanol or ACN).

-

Relative Response Factor (RRF): The dimer contains two aromatic rings compared to Guaifenesin's one. Its UV response at 276 nm is roughly double that of the API on a molar basis. For accurate w/w% calculation, determine the RRF (typically ~1.8 - 2.0) or use an external standard of the impurity itself.

References

-

United States Pharmacopeia (USP). Guaifenesin Monograph: Organic Impurities. USP-NF. (Defines chromatographic parameters for Guaifenesin and related impurities).

-

European Pharmacopoeia (Ph.[5] Eur.). Guaifenesin: Impurity D.[1][4] (Identifies 1,3-bis(2-methoxyphenoxy)propan-2-ol as a specified impurity).

-

ResearchGate. Development and Validation of a Stability-Indicating RP-HPLC Method for Guaifenesin. (Provides gradient data for separating hydrophobic dimers).

-

National Institutes of Health (NIH) - PubChem. 1,3-Bis(2-methoxyphenoxy)-2-propanol Compound Summary. (Physical properties and CAS 16929-60-5 verification).

Sources

Structural & Functional Divergence: Guaifenesin vs. Its Bis-Ether Analog (Impurity D)

Topic: 1,3-bis(o-methoxyphenoxy)-2-propanol vs. Guaifenesin Structural Comparison Content Type: Publish Comparison Guide

Executive Summary